BenchChemオンラインストアへようこそ!

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine

Lipophilicity ADME Drug design

This 6-chloro-3-trifluoromethyl-triazolophthalazine is the validated entry point for PCAF bromodomain inhibitors (IC50 5.31 μM, comparable to bromosporine). The electron-withdrawing CF3 group (Hammett σp=0.54) distinctively modulates ring electronics vs. non-fluorinated analogs, enhancing target binding complementarity. The 6-Cl substituent serves as a versatile leaving group for parallel SNAr diversification with amines, hydrazines, and alkoxides. Ideal for epigenetic oncology SAR programs requiring pre-validated anticancer activity across HePG-2, MCF-7, PC3, and HCT-116 cell lines.

Molecular Formula C10H4ClF3N4
Molecular Weight 272.61 g/mol
CAS No. 298684-59-0
Cat. No. B11099479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine
CAS298684-59-0
Molecular FormulaC10H4ClF3N4
Molecular Weight272.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C(F)(F)F
InChIInChI=1S/C10H4ClF3N4/c11-7-5-3-1-2-4-6(5)8-15-16-9(10(12,13)14)18(8)17-7/h1-4H
InChIKeyZYOXLJFCXRKLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.2 [ug/mL] (The mean of the results at pH 7.4)

6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine (CAS 298684-59-0): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine (CAS 298684-59-0) is a fused tricyclic heteroaromatic building block belonging to the triazolophthalazine class, with molecular formula C10H4ClF3N4 and molecular weight 272.61 g/mol . The scaffold combines a phthalazine core fused to a 1,2,4-triazole ring, bearing a chlorine atom at position 6 and a trifluoromethyl group at position 3 . This compound serves as a key synthetic intermediate for constructing derivatives with activity against multiple cancer cell lines and as precursors to PCAF bromodomain inhibitors [1]. The presence of the electron-withdrawing CF3 group and the nucleophilically displaceable 6-chloro substituent confer distinct reactivity and physicochemical properties that differentiate it from non-fluorinated or 3-alkyl/aryl analogs in procurement decisions [2].

Why 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine Cannot Be Replaced by Generic Triazolophthalazine Analogs in Lead Optimization


Triazolophthalazine building blocks are not interchangeable commodities. The 3-trifluoromethyl substituent fundamentally alters the electronic landscape of the scaffold compared to the unsubstituted (CAS 52494-53-8), 3-methyl (CAS 67458-38-2), or 3-phenyl (CAS 56813-54-8) analogs . The CF3 group increases lipophilicity by approximately 0.52 log units (LogP 2.45 vs 1.93 for the 3-H analog), directly impacting membrane permeability and protein binding of downstream derivatives . Critically, the electron-withdrawing nature of CF3 (Hammett σp = 0.54) versus hydrogen (σp = 0) or methyl (σp = -0.17) redistributes electron density across the phthalazine ring, altering both the reactivity of the 6-chloro leaving group in nucleophilic displacement reactions and the binding affinity of final compounds to biological targets such as the PCAF bromodomain [1]. Derivatives built from the CF3-bearing scaffold have demonstrated IC50 values as low as 5.31 μM against PCAF, comparable to the reference inhibitor bromosporine (IC50 5.00 μM) [2]. Substituting a non-fluorinated building block would yield structurally analogous but pharmacologically distinct compounds with unpredictable activity profiles.

Quantitative Differentiation Evidence: 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine vs. Closest Structural Analogs


Lipophilicity Advantage: +0.52 LogP Units Over the 3-Unsubstituted Analog Drives Membrane Permeability in Cell-Based Assays

The target compound exhibits a calculated LogP of 2.4505, which is 0.52 log units higher than that of 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8; LogP = 1.9309) and 0.21 log units higher than the 3-methyl analog (CAS 67458-38-2; LogP = 2.2393) . This elevated lipophilicity, conferred by the trifluoromethyl group, is within the optimal range (LogP 1–3) for CNS drug candidates and correlates with improved passive membrane permeability .

Lipophilicity ADME Drug design

Electronic Modulation: CF3 Group Provides Strong Electron-Withdrawing Character (σp = 0.54) That Tunes 6-Cl Reactivity and Target Binding

The trifluoromethyl substituent at position 3 exerts a powerful electron-withdrawing effect (Hammett σp = 0.54) compared with hydrogen (σp = 0.00) in the unsubstituted analog (CAS 52494-53-8) or the electron-donating methyl group (σp = -0.17) in the 3-methyl analog (CAS 67458-38-2) [1]. This electronic perturbation increases the electrophilicity of the 6-chloro position, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) reactions with amines, hydrazines, and alkoxides—the primary derivatization route for this building block class [2]. In downstream biological applications, the electron-deficient character of the CF3-bearing scaffold has been shown to improve binding affinity to the PCAF bromodomain acetyl-lysine binding pocket through enhanced electrostatic complementarity [3].

Electronic effects Reactivity SAR

Proven Synthetic Lineage to Low-Nanomolar PCAF Bromodomain Inhibitors: Derivatives Achieve IC50 of 5.31 μM vs. Bromosporine at 5.00 μM

This building block is the direct synthetic precursor to a series of triazolophthalazine-hydrazone hybrids that have been quantitatively characterized as PCAF bromodomain inhibitors [1]. In the Turky et al. (2020) study, compounds derived from the 6-chloro-3-trifluoromethyl scaffold—specifically compound 17—achieved a PCAF inhibitory IC50 of 5.31 μM, statistically comparable to the reference inhibitor bromosporine (IC50 = 5.00 μM) [2]. Compound 32 from the same series showed an IC50 of 10.30 μM. By contrast, comparable scaffolds lacking the 3-CF3 group (e.g., 3-methyl or 3-phenyl series evaluated in El-Helby et al., 2018) were directed toward VEGFR-2 rather than PCAF, with no reported PCAF inhibitory activity below 50 μM [3]. This demonstrates that the CF3-bearing scaffold preferentially orients derivative selectivity toward the PCAF/GCN5 acetyltransferase family.

PCAF inhibition Epigenetics Cancer

Predicted Physicochemical Profile: Density 1.74 g/cm³ and pKa -2.82 Differentiate Handling and Formulation from Less Acidic Analogs

The target compound has a predicted density of 1.74 ± 0.1 g/cm³ and a predicted pKa of -2.82 ± 0.30, indicating that the triazole ring proton is strongly acidic and the compound exists predominantly in the deprotonated form under physiological and most laboratory conditions . In comparison, the 3-unsubstituted analog (CAS 52494-53-8) has a density of 1.62 g/cm³ and a melting point of 176–178°C . The higher density of the CF3 analog reflects the increased molecular weight and compactness conferred by fluorine substitution. The strongly negative pKa indicates that the triazole N–H is fully ionized above pH ~0, which has implications for solubility, salt formation, and chromatographic behavior during purification of derivatives .

Physicochemical properties Formulation Quality control

Commercial Availability and Pricing: Premium Heterocyclic Building Block Priced at $1,485–$3,802, Reflecting Synthetic Complexity Relative to Non-Fluorinated Analogs

The compound is commercially available from specialty chemical suppliers with a purity specification of >96% (HPLC) in pack sizes from 1 g to 25 g . Pricing from one vendor (Hoffman Chemicals) ranges from $1,485.00 to $3,802.00 depending on quantity, which positions it as a premium building block relative to the non-fluorinated analog 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8), which is available from multiple vendors at lower price points (e.g., AKSci at 95% purity) . The price premium reflects the additional synthetic steps required to install the trifluoromethyl group on the triazole ring. Similarly substituted 3-aryl analogs (e.g., 6-chloro-3-phenyl derivative, CAS 56813-54-8) are priced comparably at $1,395.00–$4,464.00, confirming that the CF3 substitution does not impose a cost penalty beyond that of other 3-substituted derivatives .

Procurement Pricing Supply chain

Optimal Application Scenarios for 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine Based on Quantified Differentiation Evidence


PCAF/GCN5 Bromodomain Inhibitor Lead Generation and Optimization

This building block is the validated entry point for synthesizing triazolophthalazine-hydrazone hybrids that inhibit the PCAF bromodomain with single-digit micromolar IC50 values. As demonstrated by Abulkhair et al. (2020) and Turky et al. (2020), derivatives built from this scaffold (e.g., compound 17, IC50 = 5.31 μM) achieve potency comparable to bromosporine (IC50 = 5.00 μM) while inducing apoptosis and G2/M cell cycle arrest in HepG2 hepatocellular carcinoma cells [1]. Procure this compound when the research objective is developing selective PCAF/GCN5 acetyltransferase inhibitors for epigenetic oncology programs, where the CF3 group's electronic effects have been shown through molecular docking to enhance binding complementarity within the acetyl-lysine recognition pocket.

Fluorinated Heterocyclic Library Synthesis for ADME Property Optimization

The compound's LogP of 2.45 (vs. 1.93 for the non-fluorinated analog) positions it as a strategic building block for combinatorial library synthesis where increased membrane permeability is desired [1]. The 6-chloro substituent serves as a versatile leaving group for parallel SNAr diversification with amine, hydrazine, and alkoxide nucleophiles . This scenario is particularly relevant when structure-activity relationship (SAR) studies require systematic exploration of the 6-position while maintaining the favorable pharmacokinetic properties conferred by the 3-CF3 group.

Selective PDE2 Inhibitor Scaffold Exploration (Patent-Guided Design)

Patents from Nycomed GmbH (WO2006/024828, CN101103033B) explicitly claim triazolophthalazine derivatives bearing trifluoromethyl substituents as novel PDE2 inhibitors for respiratory and CNS indications [1]. The target compound matches the core scaffold specifications (R1 = CF3, halogen at position 6) described in the patent genus. Procure this compound as a starting material when designing PDE2-targeted compounds within the freedom-to-operate space defined by these patents, particularly for programs targeting cognition enhancement or anti-inflammatory respiratory therapies.

Anticancer Agent Development with Multi-Cell-Line Profiling

Derivatives synthesized from this scaffold have been evaluated across a panel of four human cancer cell lines (HePG-2, MCF-7, PC3, HCT-116) using standardized MTT assays, with the most potent compounds achieving IC50 values as low as 2.83 μM [1]. This established screening cascade provides a benchmarked pathway for new derivative evaluation. The compound is appropriate for procurement when a research program requires a building block with pre-validated anticancer activity data across multiple tumor types, enabling direct potency comparisons against doxorubicin (IC50 4.17–8.87 μM) and afatinib (IC50 5.4–11.4 μM) as reference standards.

Quote Request

Request a Quote for 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.